1-Naphthylamine

Catalog No.
S515780
CAS No.
134-32-7
M.F
C10H9N
M. Wt
143.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthylamine

CAS Number

134-32-7

Product Name

1-Naphthylamine

IUPAC Name

naphthalen-1-amine

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2

InChI Key

RUFPHBVGCFYCNW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2N

solubility

less than 1 mg/mL at 66° F (NTP, 1992)
0.01 M
Sol in chloroform
Freely sol in alcohol and ether
In water, 1.7X10+3 mg/L @ 20 °C
Solubility in water: none
0.002%

Synonyms

1 Aminonaphthalene, 1 Naphthylamine, 1-Aminonaphthalene, 1-Naphthylamine, 8 Aminonaphthalene, 8-Aminonaphthalene, alpha Naphthylamine, alpha-Naphthylamine, Naphthalidine

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N

The exact mass of the compound 1-Naphthylamine is 143.0735 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)0.01 msol in chloroformfreely sol in alcohol and etherin water, 1.7x10+3 mg/l @ 20 °csolubility in water: none0.002%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines. It belongs to the ontological category of naphthylamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

1-Naphthylamine is a primary aromatic amine consisting of a naphthalene ring substituted with an amino group at the alpha position. As a crucial industrial intermediate, it is predominantly utilized in the synthesis of azo dyes and high-performance rubber antioxidants like N-phenyl-1-naphthylamine. Unlike its beta-isomer, 1-naphthylamine offers a legally viable pathway for bulk chemical manufacturing, providing extended pi-conjugation and high reactivity for electrophilic substitution and diazotization. Its physical properties make it highly processable for downstream condensation and coupling reactions in both batch and continuous-flow chemical production[1].

Substituting 1-naphthylamine with simpler aromatic amines like aniline or its positional isomer, 2-naphthylamine, fundamentally compromises both regulatory compliance and chemical performance. From a procurement perspective, 2-naphthylamine is a known human carcinogen (IARC Group 1) subject to strict REACH Annex XVII bans, rendering it legally unusable for most industrial applications, whereas 1-naphthylamine remains an approved industrial building block [1]. Chemically, replacing 1-naphthylamine with aniline in dye synthesis results in the loss of the fused bicyclic naphthalene system, drastically reducing the bathochromic shift and yielding lighter, less stable chromophores [2]. Furthermore, in rubber antioxidant applications, aniline-derived alternatives lack the necessary molecular weight and steric bulk, leading to premature blooming and inferior thermal stability compared to 1-naphthylamine derivatives .

Regulatory Viability and Occupational Safety Profiling

The most critical procurement differentiator for 1-naphthylamine is its regulatory standing compared to its positional isomer. 2-Naphthylamine is classified as a Category 1A carcinogen and is strictly restricted under REACH Annex XVII (prohibited at concentrations >0.1% by weight). In contrast, 1-naphthylamine is categorized by IARC as Group 3 (not classifiable as to its carcinogenicity to humans) and possesses an oral LD50 in rats of 680 mg/kg . While industrial hygiene must still be maintained to monitor for 2-isomer impurities, 1-naphthylamine provides the only legally compliant route for synthesizing naphthylamine-based antioxidants and dyes at a commercial scale [1].

Evidence DimensionRegulatory restriction threshold
Target Compound Data1-Naphthylamine (IARC Group 3, legally permitted for industrial synthesis)
Comparator Or Baseline2-Naphthylamine (IARC Group 1, banned at >0.1% w/w)
Quantified Difference1-Naphthylamine enables full-scale legal procurement, whereas the 2-isomer triggers immediate regulatory prohibition.
ConditionsIndustrial bulk procurement and occupational handling

Buyers must specify high-purity 1-naphthylamine to ensure legal compliance and avoid the severe regulatory liabilities associated with 2-naphthylamine contamination.

Precursor Efficacy for High-Solubility Rubber Antioxidants

1-Naphthylamine is the essential precursor for synthesizing N-phenyl-1-naphthylamine, a premier secondary amine antioxidant for natural and synthetic rubbers. When compounded into chloroprene or diene rubbers, this 1-naphthylamine derivative achieves a solubility limit of up to 5% in dry rubber without exhibiting surface blooming, even at high dosages of 3-4 parts per hundred rubber (phr) . Simpler aniline-based or lower-molecular-weight antioxidants often migrate to the surface at these concentrations, compromising adhesion and appearance. The bulky naphthyl group ensures excellent dispersion and retention within the polymer matrix, providing superior protection against heat, oxygen, and flex fatigue [1].

Evidence DimensionMatrix solubility and blooming threshold
Target Compound Data1-Naphthylamine derivative (N-phenyl-1-naphthylamine)
Comparator Or BaselineStandard low-molecular-weight aniline antioxidants
Quantified DifferenceAchieves up to 5% solubility in rubber matrices without blooming at 3-4 phr dosages.
ConditionsChloroprene and diene synthetic rubber compounding

Ensures that heavy-duty rubber products, such as tires and industrial hoses, retain their mechanical integrity without surface degradation or additive loss.

Enhanced Chromophore Conjugation in Azo Dye Synthesis

In the manufacturing of synthetic dyes, 1-naphthylamine provides superior photophysical properties compared to single-ring precursors like aniline. The introduction of the fused naphthalene ring system significantly extends the pi-conjugation of the resulting azo dyes, imparting a strong bathochromic shift that produces deep, vibrant colors [1]. Furthermore, 1-naphthylamine exhibits excellent processability in modern synthesis routes; for instance, when utilized in continuous-flow microreactor diazotization, 1-naphthylamine derivatives can achieve up to 98% conversion yields in approximately 2.4 minutes, bypassing the lengthy cooling and salting-out phases required for traditional batch processes [2].

Evidence DimensionReaction conversion and chromophore extension
Target Compound Data1-Naphthylamine (yields extended bicyclic azo chromophores with 98% microreactor conversion)
Comparator Or BaselineAniline (yields simpler, lighter monocyclic chromophores)
Quantified DifferenceProvides essential bathochromic shifts for dark dyes while supporting near-quantitative (98%) rapid conversion in flow chemistry.
ConditionsContinuous-flow microreactor diazotization and alkaline/acidic azo coupling

Crucial for dye manufacturers seeking to produce high-value, deep-shade textile dyes with highly efficient, scalable continuous-flow kinetics.

High-Efficiency Precursor for Acidic Corrosion Inhibitors

1-Naphthylamine is highly effective as a building block for advanced corrosion inhibitors, particularly Schiff bases and conducting polymer coatings. When reacted to form N-(4-methylbenzal)-1-naphthylamine, the resulting Schiff base demonstrates exceptional protective performance on mild steel, achieving a corrosion inhibition efficiency of up to 97.42% in aggressive 3M H2SO4 environments at a concentration of just 0.7% [1]. The combination of the nitrogen heteroatom's lone pair and the expansive pi-electron cloud of the naphthalene ring facilitates dense, parallel adsorption onto the metal surface, significantly outperforming simpler aliphatic amines in blocking anodic and cathodic corrosion currents [2].

Evidence DimensionCorrosion inhibition efficiency
Target Compound Data1-Naphthylamine Schiff base (up to 97.42% efficiency)
Comparator Or BaselineUninhibited mild steel baseline / simpler aliphatic amines
Quantified DifferenceProvides >97% reduction in corrosion rate via dense aromatic surface coverage in strong acidic media.
ConditionsMild steel immersed in 3M H2SO4 at 0.7% inhibitor concentration

Makes 1-naphthylamine an optimal precursor for formulating industrial acid-pickling additives and high-performance protective coatings for steel infrastructure.

Industrial Rubber Antioxidant Manufacturing

1-Naphthylamine is the primary feedstock for producing N-phenyl-1-naphthylamine, a critical antioxidant used in natural rubber, diene synthetic rubber, and chloroprene rubber. Its high solubility (up to 5%) and non-blooming characteristics make it the preferred choice for heavy-duty applications like automotive tires, conveyor belts, and submarine cable insulation, where long-term resistance to heat, oxygen, and flex fatigue is mandatory .

High-Performance Azo Dye Synthesis

Due to its fused bicyclic structure and high reactivity in diazotization and coupling reactions, 1-naphthylamine is indispensable for synthesizing deep-shade direct, acid, and disperse dyes. It is particularly suited for modern continuous-flow microreactor setups, where it achieves near-quantitative yields rapidly, making it ideal for scalable, high-throughput textile dye production [1].

Formulation of Acidic Corrosion Inhibitors

1-Naphthylamine is utilized to synthesize advanced Schiff bases and poly(1-naphthylamine) composite coatings that protect mild steel in highly corrosive environments. Its ability to form dense, adherent passivation layers makes it a superior precursor for additives used in industrial acid pickling, pipeline protection, and marine infrastructure coatings [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Alpha-naphthylamine appears as a crystalline solid or a solid dissolved in a liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals.
WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS RED ON EXPOSURE TO AIR, LIGHT AND MOISTURE.
Colorless crystals with an ammonia-like odor.
Colorless crystals with an ammonia-like odor. [Note: Darkens in air to a reddish-purple color.]

Color/Form

Needles from ethanol (aq) or ether
YELLOW RHOMBIC NEEDLES
White crystals becoming red on exposure to air
Needles, becoming red on exposure to air, or a reddish, crystal mass
Colorless crystals; darkens in air to a reddish-purple colo

XLogP3

2.2

Exact Mass

143.0735

Boiling Point

574 °F at 760 mm Hg (NTP, 1992)
300.8 °C
300.7 °C
573°F

Flash Point

315 °F (NTP, 1992)
157 °C, 315 °F, (closed cup)
157 °C c.c.
315°F

Vapor Density

4.93 (NTP, 1992) (Relative to Air)
4.93 (Air= 1)
Relative vapor density (air = 1): 4.93
4.93

Density

1.12 at 77 °F (USCG, 1999)
1.114 g/cu cm
1.12 g/cm³
1.12

LogP

2.25 (LogP)
log Kow = 2.25
2.25

Odor

Ammonia-like odor.

Appearance

Solid powder

Melting Point

122 °F (NTP, 1992)
49.2 °C
50.0 °C
122°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9753I242R5

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Carcinogens

Vapor Pressure

1 mm Hg at 219.7 °F ; 5 mm Hg at 279.9° F (NTP, 1992)
0.00 mmHg
4.18X10-3 mm Hg @ 25 °C /Extrapolated/
Vapor pressure, Pa at 20 °C: 0.53
1 mmHg at 220°F
(220°F): 1 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Impurities

Most commercial 1-naphthylamine ... contains 4-10% of 2-naphthylamine if synthesized by methods used in previous decades. Modern production methods give rise to a max of 0.5%.

Other CAS

134-32-7
25168-10-9

Wikipedia

1-naphthylamine

Biological Half Life

0.58 Days

Methods of Manufacturing

Reduction of 1-nitronaphthalene by catalytic hydrogenation with a nickel catalyst ... .
Prepared by reducing alpha-nitronaphthalene with iron and hydrochloric acid.
Naphthalene is nitrated with H2SO4-HNO3 at 50-60 °C. The crude product (mp 52 °C) is separated, washed with hot water, and further purified by crystallization or sweating (draining of the lower melting point isomer) to remove 2-nitronaphthalene (3%) and traces of 2,4-dinitronaphthalene. purified 1-nitronaphthalene was traditionally reduced with iron in boiling dilute hydrochloric acid, but modern plants use hydrogenation with nickel catalyst. The 1-naphthylamine produced is further purified by distillation under vacuum. The content of 2-naphthylamine in the commercial product is specified at less than 10 ppm.

General Manufacturing Information

1-Naphthalenamine: ACTIVE

Analytic Laboratory Methods

/Method involving thin-layer chromatography to separate 1-naphthylamine from other amines/ ... Gas chromatographic method in which 1- & 2-naphthylamines are separated after reaction with pentafluoropropionic anhydride will detect as little as 1 ng.
Trace amount of 2-naphthylamine co-existing with large amt of 1-naphthylamine was determined by high speed liquid chromatography after mesitylenesulfonylation.
Liquid chromatographic separation coupled with extreme sensitivity of electrochemical detection can offer simple approach to analysis of amine carcinogens.
An aqueous sample was passed through poly(styrene-divinylbenzene) cation-exchange resin and after processing the concentrated sample was analyzed by gas chromatography. Over 50 organic bases /including 1-naphthylamine/ were recovered from water.
For more Analytic Laboratory Methods (Complete) data for 1-NAPHTHYLAMINE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

A new chromatographic detection method for determining n-oxidized metabolite of naphthylamine in monkey urine is presented.

Storage Conditions

Keep well closed and protected from light.
Store containers in well-ventilated area.

Interactions

Formation of the N-glucuronide of 1-naphthylamine by rat and human phenol UDP-glucuronosyltransferase was increased by 3-methylcholanthrene induction.

Stability Shelf Life

Oxidizes in air

Dates

Last modified: 08-15-2023
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